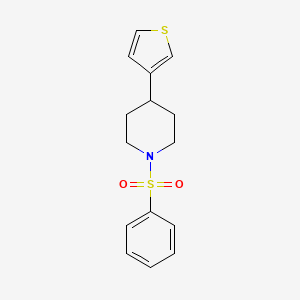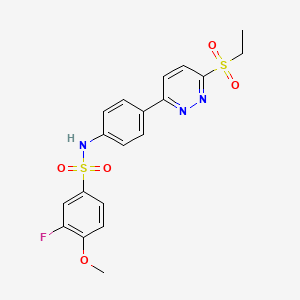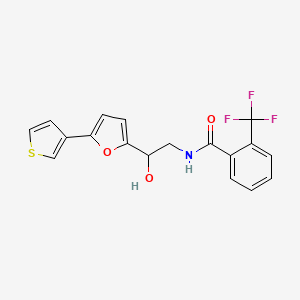
(E)-1-benzyl-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a urea group, a quinazolinone group, and methoxybenzyl groups. These types of compounds are often found in pharmaceuticals and could potentially have biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The exact reactions would depend on the conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including UV-Vis spectroscopy, IR spectroscopy, and thermal analysis .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Anticancer Activity : Novel urea and bis-urea derivatives, including those with quinazoline and methoxybenzyl substituents, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. Certain derivatives exhibited significant activity, especially against breast carcinoma MCF-7 cell line, highlighting their potential as leads in the development of new cancer therapies (Perković et al., 2016).
Antimicrobial and Antifungal Properties : Quinazolinone derivatives have been investigated for their antimicrobial activities. The synthesis of these compounds and their biological evaluation indicate their efficacy as antimicrobial agents, providing a basis for further exploration in the development of new antibacterial and antifungal drugs (Habib et al., 2013).
Organic Synthesis and Chemical Analysis
Synthesis of Deuterium-Labeled Compounds : Deuterium-labeled compounds, such as AR-A014418, a potential drug with activities against cancer, pain, and neurodegenerative disorders, have been synthesized for use as internal standards in LC–MS analysis, enhancing the accuracy of pharmacokinetic studies (Liang et al., 2020).
Schiff Bases as Corrosion Inhibitors : Schiff bases derived from quinazolinone compounds have shown potential as efficient corrosion inhibitors, providing insights into designing new materials for protecting metals against corrosion (Jamil et al., 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-benzyl-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with benzyl isocyanate, followed by reduction of the resulting intermediate and subsequent reaction with urea.", "Starting Materials": [ "3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "benzyl isocyanate", "sodium borohydride", "urea", "acetonitrile", "water" ], "Reaction": [ "Step 1: Dissolve 3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one (1.0 g, 3.6 mmol) and benzyl isocyanate (0.5 mL, 4.0 mmol) in acetonitrile (10 mL) and stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium borohydride (0.2 g, 5.3 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the resulting intermediate in acetonitrile (10 mL) and add urea (0.4 g, 6.7 mmol).", "Step 6: Heat the reaction mixture at 80°C for 6 hours.", "Step 7: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 8: Wash the product with water and dry under vacuum to obtain (E)-1-benzyl-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea as a white solid (yield: 70%)." ] } | |
Número CAS |
941895-50-7 |
Fórmula molecular |
C24H22N4O3 |
Peso molecular |
414.465 |
Nombre IUPAC |
1-benzyl-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C24H22N4O3/c1-31-19-11-7-10-18(14-19)16-28-22(20-12-5-6-13-21(20)26-24(28)30)27-23(29)25-15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H2,25,27,29) |
Clave InChI |
YXPJHFRUJNOCPZ-HPNDGRJYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NCC4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2472621.png)




![Methyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2472630.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2472632.png)
![[2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride](/img/structure/B2472634.png)
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone](/img/structure/B2472636.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2472639.png)

![4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2472641.png)
